molecular formula C15H18N2O2 B7511876 2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide

2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide

Cat. No. B7511876
M. Wt: 258.32 g/mol
InChI Key: XWWOCDFXROBGHU-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. DMXAA was first synthesized in the 1980s and has since been the subject of numerous scientific studies.

Mechanism of Action

2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide works by activating the immune system and inducing the production of cytokines, which are proteins that play a critical role in the body's immune response. 2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide specifically targets the tumor vasculature, which is the network of blood vessels that supplies tumors with nutrients and oxygen. 2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide causes the tumor blood vessels to break down, leading to a reduction in blood flow to the tumor and ultimately resulting in tumor cell death.
Biochemical and Physiological Effects:
2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide has been shown to have a broad spectrum of activity against various types of cancer, including melanoma, lung cancer, and breast cancer. 2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide specifically targets the tumor vasculature, which is the network of blood vessels that supplies tumors with nutrients and oxygen. 2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide causes the tumor blood vessels to break down, leading to a reduction in blood flow to the tumor and ultimately resulting in tumor cell death. 2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide has also been studied for its potential as a radiosensitizer, which is a substance that can increase the sensitivity of cancer cells to radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of using 2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide in lab experiments is its broad spectrum of activity against various types of cancer. 2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide has also been shown to be effective at low concentrations, making it a potentially cost-effective treatment option. However, there are also limitations to using 2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide in lab experiments. 2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide is a synthetic compound that may not accurately reflect the complexity of natural compounds found in living organisms. Additionally, 2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide has been shown to have limited efficacy in some types of cancer, which may limit its potential as a treatment option.

Future Directions

There are several potential future directions for 2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide research. One area of focus is the development of new synthesis methods that could improve the efficiency and scalability of 2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide production. Another area of focus is the development of new formulations of 2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide that could improve its efficacy and reduce potential side effects. Additionally, there is a need for further research into the mechanisms of action of 2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide and its potential as a radiosensitizer. Finally, there is a need for clinical trials to determine the safety and efficacy of 2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide in humans.

Synthesis Methods

2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method is complex and requires specialized knowledge in organic chemistry. The final product is a white crystalline powder that is typically purified using chromatography techniques.

Scientific Research Applications

2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to have a broad spectrum of activity against various types of cancer, including melanoma, lung cancer, and breast cancer. 2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide works by activating the immune system and inducing the production of cytokines, which are proteins that play a critical role in the body's immune response. 2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide has also been studied for its potential as a radiosensitizer, which is a substance that can increase the sensitivity of cancer cells to radiation therapy.

properties

IUPAC Name

2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-10-16-13(9-19-10)11-5-7-12(8-6-11)17-14(18)15(2,3)4/h5-9H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWOCDFXROBGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide

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